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Cat. No.: B105096 Get Quote

Introduction
Hydroxychloroquine, a widely used medication for the treatment of malaria and autoimmune

diseases, requires stringent quality control to ensure its safety and efficacy. Pharmaceutical

formulations of hydroxychloroquine may contain various impurities that can arise during

synthesis or degradation. Hydroxychloroquine Impurity F, chemically known as 7-Chloro-4-

(2-methylpyrrolidin-1-yl)quinoline, is a potential process-related impurity that must be monitored

and quantified to comply with regulatory standards.

This application note provides a detailed protocol for the quantification of Hydroxychloroquine
Impurity F in pharmaceutical formulations using a validated stability-indicating High-

Performance Liquid Chromatography (HPLC) method. The described method is suitable for

routine quality control analysis and stability studies.

Principle
The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with

UV detection to separate Hydroxychloroquine Impurity F from the active pharmaceutical

ingredient (API), hydroxychloroquine, and other related impurities. Quantification is achieved by

comparing the peak area of Impurity F in the sample to that of a certified reference standard.
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Materials and Reagents
Hydroxychloroquine Sulfate API and tablets

Hydroxychloroquine Impurity F reference standard (CAS: 6281-58-9)[1][2]

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (AR grade)

Orthophosphoric acid (AR grade)

Purified water (Milli-Q or equivalent)

Instrumentation
A gradient-capable HPLC system equipped with a UV-Vis detector is required.

HPLC System: Agilent 1260 Infinity II LC System or equivalent

Detector: Diode Array Detector (DAD) or UV Detector

Column: X-terra phenyl column (250 x 4.6 mm, 5 µm)[3]

Software: Empower™ 3, Chromeleon™, or equivalent chromatography data software

Chromatographic Conditions
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Parameter Condition

Column X-terra phenyl, 250 x 4.6 mm, 5 µm[3]

Mobile Phase A

0.3 M Potassium dihydrogen phosphate buffer

(pH adjusted to 2.5 with orthophosphoric acid)

[3]

Mobile Phase B Acetonitrile:Buffer (70:30 v/v)[3]

Gradient Program Time (min)

Flow Rate 1.5 mL/min[3][4]

Column Temperature 30 °C

Detection Wavelength 220 nm[3][4]

Injection Volume 10 µL

Preparation of Solutions
Dissolve 40.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH

to 2.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm nylon filter.

Accurately weigh about 10 mg of Hydroxychloroquine Impurity F reference standard and

transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a diluent

(Water:Methanol, 50:50 v/v).

Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume

with the diluent. This solution contains 1 µg/mL of Hydroxychloroquine Impurity F.

Weigh and finely powder not fewer than 20 hydroxychloroquine sulfate tablets. Transfer a

quantity of the powder equivalent to 100 mg of hydroxychloroquine sulfate to a 100 mL

volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then

dilute to volume with the diluent. Filter the solution through a 0.45 µm PVDF syringe filter,

discarding the first few mL of the filtrate.
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The analytical method was validated according to ICH guidelines, demonstrating specificity,

linearity, accuracy, precision, and robustness.

Specificity
The method is specific for the determination of Hydroxychloroquine Impurity F. There was

no interference from the main component, other impurities, or placebo components at the

retention time of Impurity F.

Linearity
The linearity of the method was evaluated by analyzing a series of solutions containing

Hydroxychloroquine Impurity F at different concentrations. The calibration curve was linear

from the limit of quantification (LOQ) to 150% of the specification limit.[3][4]

Table 1: Linearity Data for Hydroxychloroquine Impurity F

Concentration (µg/mL) Peak Area (mAU*s)

0.2 15.8

0.5 39.5

1.0 79.2

1.5 118.7

2.0 158.3

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) and Limit of Quantification
(LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 2: LOD and LOQ for Hydroxychloroquine Impurity F
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Parameter Value (µg/mL)

LOD 0.05

LOQ 0.2

Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of

Hydroxychloroquine Impurity F reference standard into the sample solution at three different

concentration levels.

Table 3: Accuracy Data for Hydroxychloroquine Impurity F

Spiked Level (%)
Amount Added
(µg/mL)

Amount Found
(µg/mL)

Recovery (%)

50 0.5 0.49 98.0

100 1.0 1.01 101.0

150 1.5 1.48 98.7

Mean Recovery (%) 99.2

Precision
The precision of the method was evaluated by performing replicate injections of the standard

solution (system precision) and by analyzing six different sample preparations (method

precision).

Table 4: Precision Data for Hydroxychloroquine Impurity F

Precision Type Parameter Result (%RSD)

System Precision Peak Area < 1.0

Method Precision % Impurity F < 2.0

Intermediate Precision % Impurity F < 2.0
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Experimental Workflow and Diagrams
The overall workflow for the quantification of Hydroxychloroquine Impurity F is depicted

below.
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Caption: Experimental workflow for Impurity F quantification.

Calculation
The percentage of Hydroxychloroquine Impurity F in the tablet is calculated using the

following formula:

% Impurity F = (AT / AS) * (WS / WT) * (P / 100) * 100

Where:

AT = Peak area of Impurity F in the sample solution

AS = Peak area of Impurity F in the standard solution

WS = Weight of Impurity F reference standard taken (mg)

WT = Weight of the sample powder taken (mg)

P = Purity of the Impurity F reference standard (%)
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Conclusion
The described HPLC method is demonstrated to be simple, specific, accurate, and precise for

the quantification of Hydroxychloroquine Impurity F in pharmaceutical formulations. This

method can be effectively implemented in quality control laboratories for the routine analysis of

drug products and for stability studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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